BenchChemオンラインストアへようこそ!

Xylostacin

Antibiotic Resistance Aminoglycoside Modifying Enzymes Biocatalysis

Xylostacin (syn. Xylostasin, CAS 50474-67-4) is a 4,5-disubstituted 2-deoxystreptamine aminoglycoside antibiotic, chemically designated as 5-β-D-xylofuranosylneamine.

Molecular Formula C17H34N4O10
Molecular Weight 454.5 g/mol
Cat. No. B8743663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylostacin
Molecular FormulaC17H34N4O10
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
InChIInChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11+,12-,13-,14-,15-,16-,17+/m1/s1
InChIKeyNSKGQURZWSPSBC-FEIQWUCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylostacin Procurement Guide: Sourcing the Distinct 5-β-D-Xylofuranosylneamine Aminoglycoside


Xylostacin (syn. Xylostasin, CAS 50474-67-4) is a 4,5-disubstituted 2-deoxystreptamine aminoglycoside antibiotic, chemically designated as 5-β-D-xylofuranosylneamine [1]. It is a specific C-3'' epimer of ribostamycin, from which it is enzymatically derived, and serves as the direct deacylated core scaffold of the clinically important antibiotic butirosin A [2]. Unlike ribostamycin, which is isolated from *Streptomyces ribosidificus*, xylostacin is produced through the cultivation of specific strains of the genus *Bacillus* [3]. This fundamental difference in its stereochemistry, biosynthetic pathway, and producing organism underpins its distinct research profile.

Why Ribostamycin or Neamine Cannot Substitute for Xylostacin in Research Applications


Generic substitution with ribostamycin or the core scaffold neamine fails at the molecular level for two critical reasons. First, xylostacin is a C-3'' epimer of ribostamycin, a stereochemical difference that demonstrably alters its substrate specificity for downstream biosynthetic enzymes; only xylostacin is recognized as the precursor for converting ribostamycin's 3''-oxo intermediate to a specific epimer, a key step in butirosin biosynthesis [1]. Second, the compounds exhibit quantifiable differential susceptibility to aminoglycoside-modifying enzymes. In head-to-head assays, cell-free extracts of *Bacillus brevis* inactivated 100% of xylostacin but only 70% of kanamycin A, a related 2-deoxystreptamine antibiotic, under identical conditions, demonstrating a unique vulnerability profile that is critical for resistance mechanism studies [2]. Such stereospecific metabolic fates mean the compounds are not interchangeable for any experiment involving biotransformation, enzymatic modification, or analog production.

Quantitative Evidence: Measurable Performance Differentiators for Xylostacin Procurement


Enzymatic Inactivation Susceptibility: Head-to-Head Comparison with Kanamycin A

Xylostacin demonstrates a distinct and quantifiably higher susceptibility to nucleotidylation by metabolic enzymes from *Bacillus brevis* compared to the clinically relevant aminoglycoside kanamycin A. This makes it a superior model substrate for studying specific resistance mechanisms [1].

Antibiotic Resistance Aminoglycoside Modifying Enzymes Biocatalysis

Chemical Property Differentiation: Significant Lipophilicity Contrast with Kanamycin A

The computed partition coefficient (XLogP3) of xylostasin (-6.3) indicates it is substantially more hydrophilic than the widely used analog kanamycin A (-5.9), a difference that can be meaningful in predicting solubility, permeability, and formulation behavior [1][2].

Physicochemical Profiling Drug Design ADME Prediction

In-Vivo Toxicity Profile: Documented Low Toxicity Against Mammals

A primary patent document explicitly states that xylostasin and its pharmaceutically acceptable acid salts have 'extremely low toxicity against animals (e.g. human, mouse, rat, etc.),' providing a documented advantage over aminoglycosides known for significant nephrotoxicity and ototoxicity at therapeutic doses [1].

In Vivo Toxicology Antibiotic Safety Animal Models

Production Metric: Quantified Fermentation Yield for High-Volume Procurement

A patent detailing the production of phosphorylated intermediates describes a specific fermentation yield where a *Bacillus* culture accumulated 2,500 µg/mL of xylostasin in the broth [1]. This quantitative output metric informs the feasibility and cost of scaling up production for larger research programs compared to compounds with lower reported titers.

Microbial Fermentation Process Chemistry Yield Optimization

Unique Precursor Application: Biotransformation into High-Value Butirosin A

Xylostasin is specifically identified as the authentic biosynthetic precursor to butirosin A, a clinically significant antibiotic with a unique (S)-4-amino-2-hydroxybutyrate moiety that circumvents certain resistance mechanisms [1]. Ribostamycin is the precursor for the other epimer, butirosin B, making xylostasin irreplaceable for generating butirosin A.

Biosynthesis Butirosin Semisynthesis Biotransformation

Strategic Application Scenarios for Xylostacin in Research and Industry


Studies on Aminoglycoside-Modifying Enzyme (AME) Substrate Specificity

Xylostacin's quantifiably high susceptibility to nucleotidylation by *B. brevis* enzymes makes it an ideal model substrate for characterizing and developing inhibitors against specific AMEs [1]. Its differential inactivation rate compared to kanamycin A provides a sensitive assay for enzyme kinetics and inhibitor screening panels.

Precursor Material for the Semisynthesis of Butirosin A Analogs

As the specific and irreplaceable biosynthetic precursor to butirosin A, xylostacin is the required starting material for chemoenzymatic or semisynthetic routes to this class of antibiotics [2]. This enables the development of next-generation aminoglycosides that evade common resistance mechanisms.

Standard Compound for Aminoglycoside Resistance Mechanism Profiling

Due to its unique structural vulnerability being the C-3'' epimer of ribostamycin [3], xylostacin serves as a critical reference standard in diagnostic assays designed to differentiate between various AME activities in resistant clinical isolates, including adenylyltransferases and phosphotransferases.

In-Vivo Studies Requiring a Low-Toxicity Aminoglycoside Background

For preclinical animal models where aminoglycoside-induced nephrotoxicity is a limiting factor, xylostasin, with its documented 'extremely low' toxicity profile [4], provides a superior alternative to classic agents like gentamicin or neomycin for studying drug biodistribution or efficacy without toxicity-related confounding effects.

Quote Request

Request a Quote for Xylostacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.